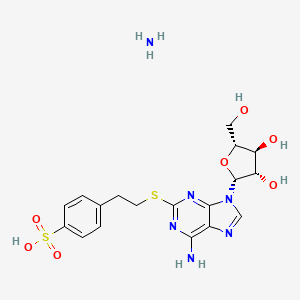
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Descripción general
Descripción
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a member of the azetidine family, which is a four-membered heterocyclic ring containing at least one nitrogen atom. The pyridazine moiety present in this molecule makes it an important candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is not fully understood. However, studies have shown that this molecule has the potential to inhibit various enzymes and receptors involved in disease progression. For example, this molecule has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride are not well documented. However, studies have shown that this molecule has the potential to induce apoptosis (programmed cell death) in cancer cells. This molecule has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in lab experiments is its potential to inhibit various enzymes and receptors involved in disease progression. This molecule has also been shown to have low toxicity in vitro and in vivo. However, the limitations of using this molecule in lab experiments include its relatively low solubility in water and its potential to form aggregates.
Direcciones Futuras
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride has potential applications in various fields of scientific research. Some of the future directions for research on this molecule include:
1. The development of more efficient and cost-effective synthesis methods for this molecule.
2. The identification of the molecular targets of this molecule and the elucidation of its mechanism of action.
3. The optimization of the pharmacokinetic properties of this molecule for better drug delivery and efficacy.
4. The evaluation of the potential of this molecule as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases.
5. The development of new analogs and derivatives of this molecule with improved pharmacological properties.
Aplicaciones Científicas De Investigación
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride has potential applications in various fields of scientific research. One of the most promising applications of this molecule is in drug discovery and development. The pyridazine moiety present in this molecule makes it an important candidate for the development of drugs targeting various diseases such as cancer, inflammation, and infectious diseases. This molecule has also been used as a building block for the synthesis of various other compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
1-pyridazin-3-ylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-2-1-3-9-10-7;;/h1-3,6H,4-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEFYZMQXHPWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472771.png)
![3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride](/img/structure/B1472772.png)
![3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1472777.png)







